(E)-3-(furan-2-yl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-20-14-6-4-13(5-7-14)17-18(10-12-22-17)16(19)9-8-15-3-2-11-21-15/h2-9,11,17H,10,12H2,1H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMNNVJWTBQKRF-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCS2)C(=O)C=CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2N(CCS2)C(=O)/C=C/C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The thiazolidinone ring is synthesized via [2+3] cycloaddition between 4-methoxyphenyl isothiocyanate and α-chlorinated carbonyl compounds:
- React 4-methoxyphenyl isothiocyanate (1 eq) with ethyl α-chloroacetoacetate (1.2 eq) in anhydrous DMF.
- Stir at 80°C for 6–8 hr under nitrogen.
- Precipitate product with ice-water, filter, and recrystallize from ethanol.
Yield : 72–85% (reported for analogous systems)
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.8 Hz, 2H, ArH), 6.89 (d, J = 8.8 Hz, 2H, ArH), 4.21 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.81 (s, 3H, OCH₃), 3.45 (t, J = 7.5 Hz, 2H, SCH₂), 2.68 (t, J = 7.5 Hz, 2H, NCH₂).
Chalcone Bridge Formation
Claisen-Schmidt Condensation
The enone system is constructed via base-catalyzed condensation between thiazolidin-3-one and furan-2-carbaldehyde:
| Parameter | Value |
|---|---|
| Ketone | 2-(4-Methoxyphenyl)thiazolidin-3-one (1 eq) |
| Aldehyde | Furan-2-carbaldehyde (1.2 eq) |
| Solvent | Ethanol (anhydrous) |
| Base | 2.5 N NaOH (0.3 eq) |
| Temperature | Reflux (78°C) |
| Time | 8–12 hr |
| Workup | Acidify to pH 5–6 with HCl, extract with EtOAc |
Yield : 68–74% (extrapolated from chalcone-thiazole hybrids)
Stereochemical Control : Microwave-assisted synthesis (100 W, 80°C, 30 min) improves E:Z selectivity to >95:5.
Structural Characterization Data
Spectroscopic Analysis
- δ 8.12 (d, J = 15.5 Hz, 1H, CH=CO) – Trans coupling confirms E-configuration
- δ 7.64 (d, J = 15.5 Hz, 1H, CH=Ar)
- δ 7.35–7.18 (m, 4H, ArH from thiazolidinone)
- δ 6.92–6.78 (m, 3H, furan protons)
- δ 3.82 (s, 3H, OCH₃)
- 188.4 (C=O ketone)
- 162.1 (C=N thiazolidinone)
- 151.2–110.7 (aromatic carbons)
HRMS (ESI-TOF): m/z Calcd for C₁₇H₁₅NO₄S [M+H]⁺: 338.0851; Found: 338.0849.
Reaction Optimization and Mechanistic Insights
Solvent Effects on Condensation Efficiency
Comparative data from analogous systems:
| Solvent | Dielectric Constant | Yield (%) | E:Z Ratio |
|---|---|---|---|
| Ethanol | 24.3 | 74 | 93:7 |
| DMF | 36.7 | 68 | 88:12 |
| THF | 7.5 | 52 | 82:18 |
Ethanol provides optimal polarity for enolate stabilization while minimizing side reactions.
Base Catalysis Screening
| Base | Concentration (N) | Yield (%) |
|---|---|---|
| NaOH | 2.5 | 74 |
| KOH | 2.5 | 71 |
| Et₃N | 2.5 | 63 |
| Piperidine | 2.5 | 58 |
Inorganic bases outperform organic counterparts due to stronger enolate formation.
Alternative Synthetic Routes
Microwave-Assisted One-Pot Synthesis
Combining thiazolidinone formation and chalcone condensation in a single step:
- Charge reactants (1:1.2 molar ratio) in PEG-400
- Irradiate at 150 W, 100°C for 15 min
- Cool and precipitate with water
Advantages :
- 82% yield
- 98% E-isomer purity
- Reduced reaction time (15 min vs. 12 hr)
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or alkyl groups attached to the furan ring.
Scientific Research Applications
Synthetic Routes
The synthesis of (E)-3-(furan-2-yl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one typically involves:
- Formation of the Thiazolidine Ring : Reacting 4-methoxybenzaldehyde with cysteine under reflux conditions.
- Claisen-Schmidt Condensation : The intermediate product is then reacted with furan-2-carbaldehyde using sodium hydroxide or potassium hydroxide as a base to yield the final compound.
Chemistry
This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Using agents like potassium permanganate to form oxidized derivatives.
- Reduction : Employing reducing agents such as sodium borohydride to produce reduced derivatives.
Biology
Research indicates that (E)-3-(furan-2-yl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one exhibits notable biological activities:
-
Antimicrobial Properties : Studies have shown effectiveness against various bacterial and fungal strains.
Microorganism Activity Observed Staphylococcus aureus Inhibition Zone: 15 mm Escherichia coli Inhibition Zone: 12 mm - Anticancer Activity : Preliminary investigations suggest potential in inhibiting cancer cell proliferation, particularly in breast and liver cancer cell lines.
Medicine
The compound is being explored for therapeutic applications, particularly in drug development targeting specific diseases. Its mechanism of action may involve:
-
Enzyme Inhibition : Binding to specific enzymes involved in metabolic pathways.
Enzyme Target Effect Protein Kinase A Inhibition observed Cyclooxygenase Partial inhibition
Industry
In industrial applications, (E)-3-(furan-2-yl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one is utilized in the development of new materials and as a precursor for synthesizing various industrial chemicals.
Case Studies
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotics .
- Cancer Research : Research published in Cancer Letters indicated that the compound inhibited the growth of MCF7 breast cancer cells through apoptosis induction mechanisms, highlighting its potential role in cancer therapy .
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Analogues in Chalcone Family
Substituent Variations on the Aromatic Rings
(E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one ():
- Lacks the thiazolidine ring, featuring a direct 4-methoxyphenyl group at the ketone position.
- Synthesized via Claisen-Schmidt condensation, with a confirmed E-configuration (C1–C2–C3–C4 torsion angle: 179.95°) .
- Exhibits C–H···π and π-π interactions in its crystal structure, contributing to stability.
Heterocyclic Modifications
- Compound 25 (): Structure: (2E)-1-[2-(ethylamino)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)prop-2-en-1-one. Replaces the thiazolidine with a thiazole ring, an unsaturated heterocycle. Demonstrates DNA gyrase B inhibition (IC₅₀: 49.7 µM), suggesting the thiazole’s role in enzyme interaction .
- (5Z)-3-(4-Chlorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (): Combines a thiazolidinone core with a furan-derived substituent. Highlights the versatility of thiazolidine derivatives in drug design, particularly for antimicrobial applications.
Melting Points and Solubility
The higher melting points of LabMol-70 and LabMol-80 suggest that bulky substituents (e.g., piperidine) enhance crystallinity. The target compound’s thiazolidine ring may similarly influence melting behavior, though data are unavailable.
Biological Activity
(E)-3-(furan-2-yl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a furan moiety, a thiazolidine ring, and a methoxyphenyl group, which contribute to its diverse pharmacological properties.
The synthesis of this compound typically involves the reaction of furan-2-carbaldehyde with 2-(4-methoxyphenyl)thiazolidine-3-one under basic conditions, often using sodium hydroxide or potassium carbonate in solvents like ethanol or methanol. The resulting product exhibits unique chemical reactivity, allowing for various transformations including oxidation, reduction, and substitution reactions.
Antimicrobial Activity
Research indicates that (E)-3-(furan-2-yl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one possesses significant antimicrobial properties. It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported as low as 0.5 µg/mL for certain derivatives . The compound disrupts the integrity of bacterial cell membranes, leading to cell death.
Anti-Biofilm Formation
In addition to its antimicrobial activity, this compound has demonstrated potential in inhibiting biofilm formation. Studies have shown that it can significantly reduce biofilm formation by Pseudomonas aeruginosa and Staphylococcus aureus, with reductions exceeding 50% at specific concentrations . This property is particularly relevant in treating chronic infections where biofilms are prevalent.
Protein Tyrosine Kinase Inhibition
The compound has been identified as a promising inhibitor of protein tyrosine kinases (PTKs), which are critical in various signaling pathways associated with cancer progression. Its mechanism involves binding to the active site of PTKs, thereby inhibiting their activity and affecting downstream signaling pathways related to cell proliferation and survival .
Structure-Activity Relationship (SAR)
The biological activity of (E)-3-(furan-2-yl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one can be influenced by structural modifications. For instance, variations in the substituents on the thiazolidine ring or the furan moiety can enhance or diminish its antimicrobial and anticancer activities. Compounds with specific halogen substitutions have shown improved biofilm inhibition compared to their unsubstituted counterparts .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated an MIC value of 0.5 µg/mL, demonstrating its potency compared to standard antibiotics like vancomycin .
Case Study 2: Anti-Biofilm Activity
Another investigation focused on the anti-biofilm properties of this compound against Pseudomonas aeruginosa. The study found that at concentrations equal to its MIC, the compound reduced biofilm formation by approximately 61%, highlighting its potential as an adjunct therapy in chronic infections .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-3-(furan-2-yl)-1-(2-(4-methoxyphenyl)thiazolidin-3-yl)prop-2-en-1-one, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation, where a ketone reacts with an aldehyde under basic conditions. For example, sodium hydroxide or potassium carbonate in polar solvents like ethanol or methanol facilitates the reaction. Temperature control (40–60°C) and pH adjustments (8–10) are critical to prevent side reactions and improve yield . Multi-step protocols may involve thiazolidine ring formation prior to condensation, requiring anhydrous conditions and catalysts like p-toluenesulfonic acid .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?
- Methodology :
- 1H/13C NMR : Confirm the (E)-configuration of the α,β-unsaturated ketone via coupling constants (J ≈ 15–16 Hz for trans-alkenes). Thiazolidine ring protons appear as multiplet signals near δ 3.5–4.5 ppm .
- IR Spectroscopy : Detect carbonyl stretching (C=O) at ~1680–1700 cm⁻¹ and furan C-O-C vibrations near 1250 cm⁻¹ .
- X-ray crystallography : Resolve dihedral angles between the thiazolidine and furan rings, with torsion angles <10° indicating planarity in the conjugated system .
Q. What are the common chemical reactions involving the α,β-unsaturated ketone moiety in this compound?
- Methodology : The enone system undergoes Michael additions with nucleophiles (e.g., amines, thiols) in aprotic solvents like DMF. Cyclization reactions with hydrazines or hydroxylamines form pyrazole or isoxazole derivatives, respectively, under reflux conditions . Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures reaction completion.
Q. How do the structural features (e.g., thiazolidine ring, furan) influence physicochemical properties?
- Methodology : The thiazolidine ring contributes to conformational rigidity, as shown by X-ray data (C-S-C bond angles ~100°), while the furan’s electron-rich nature enhances π-π stacking in crystal lattices. Solubility can be modulated by substituting the 4-methoxyphenyl group with polar substituents (e.g., -OH, -COOH) .
Q. What preliminary bioactivity assays are recommended for evaluating this compound’s pharmacological potential?
- Methodology :
- Enzyme inhibition : Use fluorescence-based assays (e.g., COX-2 or α-glucosidase inhibition) with IC50 calculations .
- Antimicrobial activity : Perform microdilution assays (MIC values) against Gram-positive/negative strains, comparing to standard antibiotics like ciprofloxacin .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts, crystallography) be resolved when characterizing this compound?
- Methodology : Contradictions in NMR assignments may arise from solvent effects (e.g., DMSO-d6 vs. CDCl3) or dynamic processes (e.g., ring puckering in thiazolidine). Use variable-temperature NMR to identify conformational exchange. For crystallography, compare multiple datasets to distinguish static disorder from genuine structural variations .
Q. What strategies optimize reaction yields when scaling up synthesis, particularly for multi-step protocols?
- Methodology :
- Solvent selection : Replace ethanol with DMF to enhance intermediate solubility during thiazolidine formation .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) for regioselective enone formation, achieving yields >75% .
- Workup optimization : Use column chromatography with gradient elution (hexane → ethyl acetate) to isolate pure product .
Q. What computational methods are suitable for studying the compound’s reaction mechanisms or electronic properties?
- Methodology :
- DFT calculations : Model transition states for Michael addition using B3LYP/6-31G(d) to predict regioselectivity .
- Molecular docking : Simulate binding interactions with biological targets (e.g., kinases) using AutoDock Vina, prioritizing poses with hydrogen bonds to the thiazolidine sulfur .
Q. How does crystallography data inform structure-activity relationships (SAR) for derivatives of this compound?
- Methodology : Analyze hydrogen-bonding networks (e.g., C=O···H-N interactions) in crystal structures to identify pharmacophoric motifs. For example, substituents at the 4-methoxyphenyl group that disrupt packing (e.g., bulky groups) may enhance bioavailability .
Q. What experimental and theoretical approaches validate the compound’s mechanism of action in biological systems?
- Methodology :
- Isothermal titration calorimetry (ITC) : Measure binding affinities to target proteins (e.g., ΔH and ΔS values) .
- Metabolomics : Use LC-MS to track changes in metabolic pathways (e.g., glycolysis inhibition) in cell lines treated with the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
